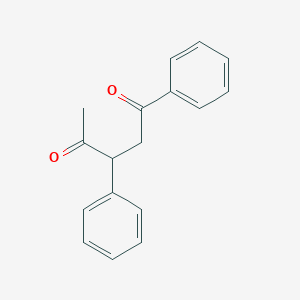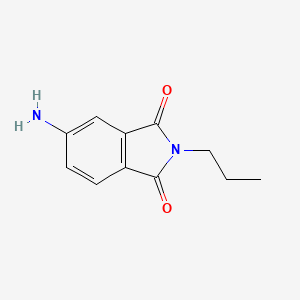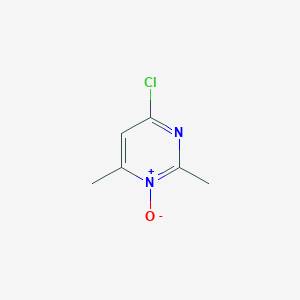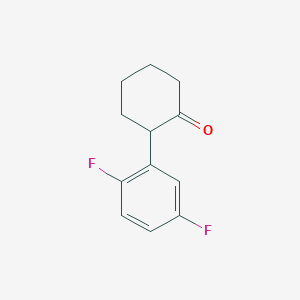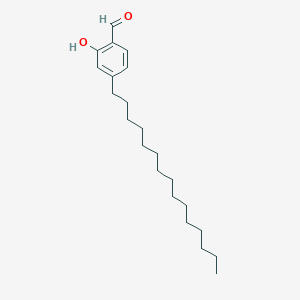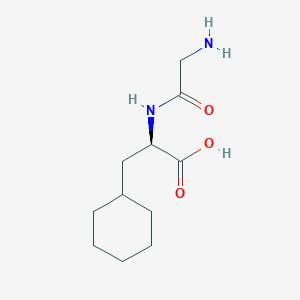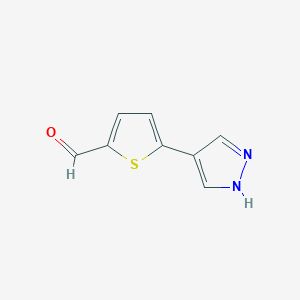
2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid
Übersicht
Beschreibung
2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid: is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and ethoxymethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the protection of phenol groups followed by alkylation and subsequent deprotection. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or ethoxymethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetic acid stands out due to its unique combination of functional groups. The presence of both methoxy and ethoxymethoxy groups provides distinct chemical reactivity and biological activity, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C12H16O5 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-[4-(2-methoxyethoxymethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O5/c1-15-6-7-16-9-17-11-4-2-10(3-5-11)8-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
QTTXTFGQWGKVOX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=CC=C(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8506739.png)
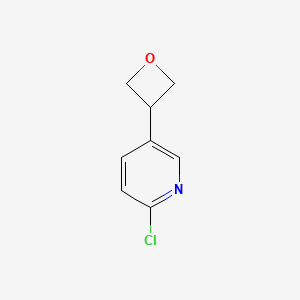

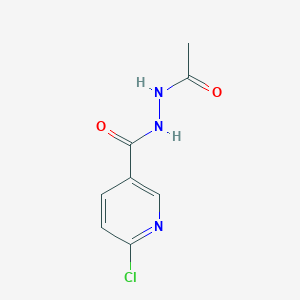
![4-[3-(4-Methoxyphenyl)pentan-3-yl]-2-methylphenol](/img/structure/B8506753.png)
